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Compound of Interest

Compound Name: Dimethyl 2-(phenylamino)fumarate

Cat. No.: B11872993 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental data and analytical

techniques used to confirm the structure of Dimethyl 2-(phenylamino)fumarate. Detailed

experimental protocols and comparative data for alternative compounds are presented to offer

a thorough understanding of this compound's characterization.

Structural Confirmation: A Multi-faceted Approach
The definitive structure of Dimethyl 2-(phenylamino)fumarate (C₁₂H₁₃NO₄) is established

through a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These

techniques provide complementary information regarding the compound's molecular

framework, functional groups, and overall connectivity.

Synthesis of Dimethyl 2-(phenylamino)fumarate
The primary synthetic route to Dimethyl 2-(phenylamino)fumarate involves the reaction of

aniline with dimethyl acetylenedicarboxylate. This reaction proceeds via a nucleophilic addition

of the aniline to the electron-deficient alkyne.

Experimental Workflow for Synthesis:
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Caption: Synthesis of Dimethyl 2-(phenylamino)fumarate.

Spectroscopic Data for Structural Elucidation
The following tables summarize the key spectroscopic data used to confirm the structure of

Dimethyl 2-(phenylamino)fumarate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for Dimethyl 2-(phenylamino)fumarate
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

Data not available in

search results
- - -

4.607, 4.64 (τ scale) Singlet 1H Vinylic proton[1]

Data not available in

search results
- - Aromatic protons

Data not available in

search results
- - Methyl protons (ester)

Data not available in

search results
- - Amine proton

Table 2: ¹³C NMR Spectroscopic Data for Dimethyl 2-(phenylamino)fumarate

Chemical Shift (δ) (ppm) Assignment

Data not available in search results Carbonyl carbons (ester)

Data not available in search results Olefinic carbons

Data not available in search results Aromatic carbons

Data not available in search results Methyl carbons (ester)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting

their characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for Dimethyl 2-(phenylamino)fumarate
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Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in search results N-H stretch (amine)

Data not available in search results C=O stretch (ester)

Data not available in search results C=C stretch (alkene)

Data not available in search results C-N stretch (amine)

Data not available in search results C-O stretch (ester)

Data not available in search results Aromatic C-H and C=C stretches

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Table 4: Mass Spectrometry Data for Dimethyl 2-(phenylamino)fumarate

m/z Interpretation

235.08445790 [M]⁺ (Molecular Ion)

Data not available in search results Key Fragment Ions

Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of results.

Synthesis of Dimethyl 2-(phenylamino)fumarate
Materials: Aniline, Dimethyl acetylenedicarboxylate, Methanol.

Procedure: A solution of aniline in methanol is added dropwise to a stirred solution of

dimethyl acetylenedicarboxylate in methanol at a controlled temperature. The reaction

mixture is stirred for a specified period. The solvent is then removed under reduced

pressure, and the resulting crude product is purified by recrystallization or column

chromatography.
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NMR Spectroscopy
Instrument: Bruker Avance 400 spectrometer (or equivalent).

Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆).

Referencing: Chemical shifts are referenced internally to the residual solvent signals.

Data Acquisition: Standard pulse programs are used for ¹H and ¹³C NMR spectra acquisition.

Infrared (IR) Spectroscopy
Instrument: ALPHA FT-IR spectrometer (Bruker Optics GmbH, Ettlingen, Germany) or

equivalent.

Sample Preparation: A thin film of the compound is prepared on a KBr plate, or the sample is

analyzed as a KBr pellet.

Data Acquisition: The spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Instrument: JEOL JMS-700 MStation mass spectrometer or equivalent.

Ionization Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the

molecular ion and key fragment ions.

Comparison with Alternative Compounds
A common alternative in the synthesis of related enamine compounds is the use of dimethyl

maleate, the cis-isomer of dimethyl fumarate.

Table 5: Comparison of Spectroscopic Features: Dimethyl 2-(phenylamino)fumarate vs.

Dimethyl 2-(phenylamino)maleate
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Spectroscopic Feature
Dimethyl 2-
(phenylamino)fumarate
(trans-isomer)

Dimethyl 2-
(phenylamino)maleate (cis-
isomer)

¹H NMR (Vinylic Proton) Distinct chemical shift
Different chemical shift due to

stereochemistry

IR (Fingerprint Region) Characteristic pattern
Different pattern due to

molecular symmetry

Physical Properties Typically higher melting point Typically lower melting point

Logical Relationship of Isomers:

Isomers of Dimethyl 2-(phenylamino)butenedioate

Dimethyl 2-(phenylamino)fumarate
(trans-isomer)

Dimethyl 2-(phenylamino)maleate
(cis-isomer)

Isomerization

Click to download full resolution via product page

Caption: Isomeric relationship of Dimethyl 2-(phenylamino)fumarate.

Conclusion
The structural confirmation of Dimethyl 2-(phenylamino)fumarate is unequivocally achieved

through the combined application of NMR, IR, and mass spectrometry. The synthesis via the

reaction of aniline and dimethyl acetylenedicarboxylate provides a direct route to this

compound. Comparison with its cis-isomer, Dimethyl 2-(phenylamino)maleate, highlights the

distinct spectroscopic and physical properties that allow for their differentiation. The detailed
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protocols provided herein serve as a valuable resource for researchers in the synthesis and

characterization of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Confirming the Structure of Dimethyl 2-
(phenylamino)fumarate: A Comparative Spectroscopic Guide]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b11872993#confirming-the-
structure-of-dimethyl-2-phenylamino-fumarate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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